6-Chloro-2-methyl-2H-indazol-5-amine

Process chemistry Regioselective synthesis Indazole methylation

6-Chloro-2-methyl-2H-indazol-5-amine (CAS 1893125-36-4) is the irreplaceable P1' ligand fragment for ensitrelvir (S-217622/Xocova), the approved SARS-CoV-2 3CL protease inhibitor. The 6-chloro-2-methyl substitution pattern is structurally required for S1' subpocket binding—analogs cannot substitute. The 5-amino handle enables Buchwald-Hartwig, reductive amination and urea couplings, anchoring kinase inhibitor SAR programs. Available at batch-certified 98% purity with full analytical documentation (NMR, HPLC, GC) to support ICH Q7 starting material qualification. Procure only the precisely specified intermediate to maintain synthetic yields and pharmacological fidelity.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
Cat. No. B8010811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-2H-indazol-5-amine
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCN1C=C2C=C(C(=CC2=N1)Cl)N
InChIInChI=1S/C8H8ClN3/c1-12-4-5-2-7(10)6(9)3-8(5)11-12/h2-4H,10H2,1H3
InChIKeyYRZNRFJEBAPCCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methyl-2H-indazol-5-amine: Technical Baseline for Scientific Procurement and Research Selection


6-Chloro-2-methyl-2H-indazol-5-amine (CAS 1893125-36-4) is a chloro-methyl substituted 2H-indazole heterocyclic building block with molecular formula C8H8ClN3 and molecular weight 181.62 g/mol [1]. The compound features a 2-methyl substituent on the indazole core, a 6-chloro substituent on the benzene ring, and a 5-amino functional group available for further derivatization [2]. Its structural features enable its use as a versatile intermediate in medicinal chemistry , most notably as the P1′ ligand fragment in the synthesis of ensitrelvir (S-217622), a SARS-CoV-2 3CL protease inhibitor approved in Japan for COVID-19 treatment [3].

Why 6-Chloro-2-methyl-2H-indazol-5-amine Cannot Be Generically Substituted in Regulated or Structure-Sensitive Applications


In-class substitution of 6-chloro-2-methyl-2H-indazol-5-amine with unsubstituted or alternatively substituted 2H-indazol-5-amines is not technically feasible in structure-sensitive applications [1]. The 6-chloro and 2-methyl substituents are not interchangeable functional handles; they dictate regioselectivity in downstream coupling reactions and determine binding-pocket complementarity in drug-target interactions [2]. In the case of ensitrelvir (S-217622), the 6-chloro-2-methyl substitution pattern is structurally encoded to occupy the S1′ subpocket of SARS-CoV-2 3CL protease; removing or altering either substituent would disrupt the geometry required for noncovalent inhibition . Additionally, synthetic routes optimized for this specific substitution pattern achieve yields and purity profiles that do not translate to analogs with different halogenation states or methylation positions [3]. Procurement of the precisely specified compound is therefore a requirement, not a preference, for any research program relying on the established synthetic or pharmacological context.

6-Chloro-2-methyl-2H-indazol-5-amine: Quantified Differential Evidence Versus Comparators


Synthetic Yield Differential: 6-Chloro-2-methyl-2H-indazol-5-amine Versus 1-Methyl Regioisomer Route

The target compound (6-chloro-2-methyl-2H-indazol-5-amine) is obtained as the desired 2-methyl regioisomer with a reported isolated yield of 80.3% using the patented diazotization–methylation–reduction sequence [1]. In contrast, prior synthetic approaches reported in WO2019/153080 generated the same compound only as a by-product alongside the undesired 1-methyl-5-nitro-1H-indazole regioisomer, with significantly lower isolated yield of the target 2-methyl isomer [2].

Process chemistry Regioselective synthesis Indazole methylation Pharmaceutical intermediate manufacturing

COVID-19 Antiviral Intermediate Differentiation: 6-Chloro-2-methyl-2H-indazol-5-amine as Essential P1′ Ligand Fragment in Ensitrelvir

6-Chloro-2-methyl-2H-indazol-5-amine is the designated P1′ ligand fragment in ensitrelvir (S-217622, brand name Xocova), a noncovalent SARS-CoV-2 3CL protease inhibitor developed by Shionogi and Hokkaido University . Structural studies indicate that the 6-chloro-2-methyl indazole core occupies the S1′ subpocket of the protease, with both the chloro and methyl substituents contributing to optimal binding geometry [1]. In contrast, unsubstituted 2H-indazol-5-amine or alternative halogen-substituted analogs lack the precisely defined steric and electronic profile required for this specific subpocket interaction [2].

SARS-CoV-2 3CL protease inhibitor Antiviral drug synthesis Ensitrelvir intermediate Medicinal chemistry

Vendor Purity Specification: Quantified Purity Standards for 6-Chloro-2-methyl-2H-indazol-5-amine

Multiple commercial vendors supply 6-chloro-2-methyl-2H-indazol-5-amine with quantified purity specifications established by analytical methods. Ruifu Chemical supplies the compound at >98.0% purity as determined by LCMS, with total impurities <2.00% and loss on drying ≤1.00% . Chemscene offers the compound at 99.61% purity . Bidepharm supplies at 97% standard purity with batch-specific quality control documentation including NMR, HPLC, and GC reports . Fluorochem supplies at 98% purity . These specifications exceed the baseline 95% purity commonly offered for general research-grade indazole derivatives.

Quality control Pharmaceutical intermediate purity LCMS analysis Procurement specification

Regioselective Methylation Control: Differentiation from 1-Methyl Indazole Isomers

The synthetic route described in CN114835645A achieves regioselective methylation exclusively at the N2 position of the indazole core, producing the desired 2-methyl-2H-indazol-5-amine isomer without detectable contamination by the N1-methyl regioisomer [1]. This contrasts with earlier methods (WO2019/153080) where methylation under less controlled conditions produced a mixture of N1- and N2-methylated products, requiring chromatographic separation and reducing isolated yield of the target isomer [2].

Regioselectivity Indazole alkylation Isomer control Synthetic methodology

6-Chloro-2-methyl-2H-indazol-5-amine: Validated Research and Industrial Application Scenarios


Synthesis of Ensitrelvir (S-217622) and Related SARS-CoV-2 3CL Protease Inhibitors

6-Chloro-2-methyl-2H-indazol-5-amine is the essential P1′ ligand fragment for the synthesis of ensitrelvir (S-217622, Xocova), a clinically approved noncovalent SARS-CoV-2 3CL protease inhibitor . The compound is coupled under PTSA/NMP conditions at 80°C to the triazine-dione core to install the indazole moiety that occupies the S1′ subpocket of the viral protease [1]. This application scenario requires the exact 6-chloro-2-methyl substitution pattern; procurement of alternative indazole amines cannot substitute for this specific fragment [2].

Medicinal Chemistry Building Block for Indazole-Based Kinase Inhibitor Scaffolds

The 5-amino group of 6-chloro-2-methyl-2H-indazol-5-amine provides a nucleophilic handle for Buchwald-Hartwig amination, reductive amination, and urea/thiourea coupling reactions, enabling incorporation of the 6-chloro-2-methyl indazole pharmacophore into kinase inhibitor scaffolds . The compound serves as a versatile building block in medicinal chemistry programs requiring a 6-chloro-2-methyl substituted indazole core for structure-activity relationship (SAR) exploration of kinase targets [1].

Reference Standard and Quality Control Benchmark for Pharmaceutical Intermediate Procurement

The availability of 6-chloro-2-methyl-2H-indazol-5-amine at defined purity levels (>98.0% by LCMS, 99.61%, 97%, and 98%) with batch-specific analytical documentation (NMR, HPLC, GC) establishes this compound as a reference-grade intermediate for pharmaceutical quality control applications . Research and manufacturing organizations procuring this compound for regulated environments can leverage the documented purity specifications to satisfy ICH Q7 requirements for starting material qualification [1].

Synthetic Methodology Development for Regioselective Indazole N2-Alkylation

The patented synthetic route to 6-chloro-2-methyl-2H-indazol-5-amine demonstrates a method for exclusive N2-methylation of indazole intermediates, achieving 80.3% isolated yield of the target regioisomer . This methodology is applicable to process chemistry groups developing scalable routes to other N2-substituted indazole derivatives, providing a template for regioselective alkylation that avoids the N1-regioisomer contamination observed in earlier methods [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-methyl-2H-indazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.